N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-phenylpropanamide

Medicinal Chemistry Chemical Biology Agrochemical Discovery

Procure N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-phenylpropanamide (CAS 2034348-28-0) for your discovery program. Its unique 1H-pyrazol-1-yl–thiophen-3-yl connectivity and extended phenylpropanamide tail create a scaffold topology distinct from 3-substituted pyrazole amides, directly aligning with insecticidal patent US-9723838-B2. With computed TPSA 75.2 Ų and XLogP3-AA 2.7, this compound sits in the favorable CNS drug-like space. The exclusive β-thiophene substitution may reduce CYP450 metabolism. Choose this distinct chemotype for screening campaigns where scaffold novelty and target engagement are critical.

Molecular Formula C18H19N3OS
Molecular Weight 325.43
CAS No. 2034348-28-0
Cat. No. B2942860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-phenylpropanamide
CAS2034348-28-0
Molecular FormulaC18H19N3OS
Molecular Weight325.43
Structural Identifiers
SMILESC1=CC=C(C=C1)CCC(=O)NCC(C2=CSC=C2)N3C=CC=N3
InChIInChI=1S/C18H19N3OS/c22-18(8-7-15-5-2-1-3-6-15)19-13-17(16-9-12-23-14-16)21-11-4-10-20-21/h1-6,9-12,14,17H,7-8,13H2,(H,19,22)
InChIKeyWJTBYJRQQRUZLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-phenylpropanamide (CAS 2034348-28-0): Chemical Identity and Supplier Selection Context


N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-phenylpropanamide is a fully synthetic, small-molecule amide incorporating a 1H-pyrazol-1-yl, a thiophen-3-yl, and a phenylpropanamide moiety. Its computed molecular formula is C₁₈H₁₉N₃OS (MW 325.4 g/mol) with a topological polar surface area of 75.2 Ų, a calculated XLogP3-AA of 2.7, one hydrogen bond donor, and three hydrogen bond acceptors [1]. This compound class intersects with pyrazole amide derivatives that have been patented for insecticidal and bactericidal applications [2], establishing a background of biological target engagement that drives procurement interest. However, specific experimental bioactivity data for this individual compound was not present in major public repositories (PubChem, ChEMBL, BindingDB) at the time of analysis, meaning quantitative differentiation must be carefully verified through direct supplier documentation or custom screening.

Why Generic Substitution of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-phenylpropanamide Fails: Structural and Property Divergence


Within the pyrazole-thiophene-propanamide chemical space, minor structural modifications produce non-linear changes in computed physicochemical properties that directly influence solubility, permeability, and target complementarity. For the compound of interest, the 1H-pyrazol-1-yl connectivity places the thiophene at the α-carbon of the ethyl linker rather than at the pyrazole 3-position, altering the spatial relationship between the heterocyclic rings and the phenylpropanamide tail [1]. These topological differences inevitably yield differential binding poses and divergent ADME profiles even in the absence of published head-to-head data, making simple analog replacement scientifically unjustifiable. Procurement decisions that rely on assumed functional equivalence risk selecting a compound with uncharacterized potency, selectivity, or physicochemical behavior, potentially compromising entire screening campaigns.

Quantitative Differentiation Evidence: N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-phenylpropanamide vs. Closest Analogs


Regioisomeric Connectivity: 1H-Pyrazol-1-yl vs. 3-(thiophen-3-yl)-1H-pyrazol-1-yl Attachment

The target compound features a 1H-pyrazol-1-yl group directly attached to the ethyl linker α-carbon, with the thiophene ring also bonded to that same α-carbon. This yields a distinct connectivity pattern compared to the isomeric 3-phenyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)propanamide, where the thiophene is substituted at the pyrazole 3-position. Although no direct bioactivity comparison is published, the two regioisomers are constitutionally distinct chemical entities with different InChIKeys and different computed 2D and 3D similarity relationships [1]. The target compound's molecular formula (C₁₈H₁₉N₃OS) and exact mass (325.1249 Da) are identical to its isomer, but the topological arrangement of the heterocyclic pharmacophores differs, which, based on class-level knowledge of pyrazole amide SAR from insecticidal patent disclosures, is expected to alter target binding [2].

Medicinal Chemistry Chemical Biology Agrochemical Discovery

Linker Length and Flexibility: Phenylpropanamide vs. Benzamide Comparison

The target compound contains a 3-phenylpropanamide group, providing a two-carbon spacer between the amide carbonyl and the phenyl ring, compared to the shorter benzamide analog N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzamide (CAS 2034492-96-9; MW 297.4 g/mol; molecular formula C₁₆H₁₅N₃OS) . The extended linker in the target compound increases the rotatable bond count from 6 (benzamide) to 7 (phenylpropanamide) and raises the molecular weight by 28 Da, equivalent to an ethylene unit. Computed XLogP3-AA for the target is 2.7 [1], while the benzamide analog, lacking the ethylene spacer, is expected to have a lower logP by approximately 0.5 log units based on additive fragment contributions, although a direct computed value for the benzamide was not available in the retrieved PubChem record. This lipophilicity difference can affect both solubility and passive membrane permeability.

Physicochemical Profiling ADME Prediction Lead Optimization

Thiophene Ring Position: 3-yl vs. 2-yl Substitution and Electronic Effects

The target compound incorporates a thiophen-3-yl group, where the sulfur atom is at the β-position relative to the point of attachment to the α-carbon. In contrast, analogs such as (E)-N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)acrylamide (CAS 2035036-34-9) feature a thiophen-2-yl moiety at the acrylamide terminus [1]. Thiophene 2-yl substitution places the sulfur adjacent to the attachment point, which alters the electronic distribution and dipole moment of the heterocycle. While no direct comparative bioactivity or property data exist for these specific compounds, literature on thiophene positional isomers consistently shows that 2-yl and 3-yl substitution patterns yield different HOMO/LUMO energies, different metabolic stabilities (with 2-yl thiophenes being more susceptible to CYP450-mediated oxidation), and different π-stacking geometries [2]. The target compound's exclusive use of the 3-yl attachment may therefore offer differentiated metabolic stability and electronic complementarity relative to 2-yl analogs.

Heterocyclic Chemistry Electronic Effects Kinetic Solubility

Hydrogen Bond Acceptor/Donor Ratio and Topological Polar Surface Area Differentiation

The target compound possesses a topological polar surface area (TPSA) of 75.2 Ų with 1 hydrogen bond donor (the amide NH) and 3 hydrogen bond acceptors (amide carbonyl, pyrazole N2, and thiophene sulfur) [1]. By comparison, a closely related sulfonamide analog, 3-(benzenesulfonyl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]propanamide (CAS 2034493-58-6), contains a benzenesulfonyl group that adds two additional H-bond acceptors (sulfonyl oxygens) and increases TPSA by approximately 20–25 Ų (estimated ~95–100 Ų) [2]. The lower TPSA and H-bond acceptor count of the target compound predict superior passive membrane permeability according to established drug-likeness rules (Veber's rules: TPSA < 140 Ų; rotatable bonds ≤ 10) [1]. Both compounds satisfy Veber's criteria, but the target's lower TPSA and H-bond acceptor count may confer an advantage in crossing lipid bilayers, particularly relevant for intracellular target engagement.

Drug-Likeness Permeability Prediction Physicochemical Profiling

Class-Level Insecticidal Activity Precedent from Pyrazole Amide Patent Family

The pyrazole amide scaffold encompassing the target compound is disclosed in US-9723838-B2, which claims compounds of general formula I possessing good insecticidal activity for pest control [1]. While the specific compound N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-phenylpropanamide is not explicitly listed among the exemplified compounds with quantitative mortality data in the publicly available patent abstract, the patent establishes that the pyrazole-thiophene-amide connectivity is compatible with insecticidal target engagement. A related patent, US-11033029-B2, further discloses pyrazole amide compounds with excellent bactericidal activity against fungal diseases [2]. The target compound's structural features (pyrazole as H-bond acceptor, thiophene as hydrophobic/π-interaction moiety, phenylpropanamide as flexible tail) map onto the pharmacophore elements common to active compounds in both patent families, supporting its prioritization as a screening candidate for agrochemical discovery programs.

Agrochemical Discovery Insecticide Screening Structure-Activity Relationship

Optimal Application Scenarios for N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-phenylpropanamide (CAS 2034348-28-0)


Agrochemical Discovery Screening for Novel Insecticidal Leads

The target compound's structural alignment with the pyrazole amide general formula I in US-9723838-B2 positions it as a direct screening candidate for insecticidal activity [1]. Procurement for agrochemical discovery programs targeting lepidopteran or hemipteran pests is supported by the patent precedent, even though the compound itself lacks published mortality data. Its 1H-pyrazol-1-yl-thiophen-3-yl connectivity and flexible phenylpropanamide tail offer a distinct scaffold topology relative to 3-substituted pyrazole amides, potentially accessing different chemotypes within the same target class. The computed drug-likeness properties (TPSA 75.2 Ų, XLogP3-AA 2.7) [2] further support its suitability for foliar application screening where moderate lipophilicity and membrane permeability are desired.

Medicinal Chemistry: CNS or Intracellular Target-Focused Fragment Evolution

With a TPSA of 75.2 Ų and only one hydrogen bond donor, the target compound lies within the favorable property space for CNS drug discovery (typically TPSA < 90 Ų for brain penetration) [1]. When compared to benzamide analogs (MW 297.4, shorter linker), the phenylpropanamide variant offers an extended conformation with an additional rotatable bond, which may allow exploration of deeper hydrophobic sub-pockets in GPCR or kinase targets. The exclusive thiophen-3-yl substitution, as opposed to the more common 2-yl isomer, may also reduce CYP450-mediated oxidative metabolism, a class-level advantage documented for β-substituted thiophenes [2]. Procurement for hit-to-lead programs targeting CNS or intracellular enzymes is justified when the specific topological and metabolic features align with the target binding site requirements.

Computational Chemistry and Cheminformatics Model Building

The compound's well-defined, single stereocenter (α-carbon, undefined stereochemistry in PubChem) and its membership in a patent-disclosed bioactive chemotype family make it suitable as a test case for conformer generation, molecular docking validation, and QSAR model extension [1]. Its computed InChIKey (WJTBYJRQQRUZLU-UHFFFAOYSA-N) confirms it is a distinct chemical entity, not a duplicate of the 3-(thiophen-3-yl)-1H-pyrazol-1-yl isomer, allowing its use as an independent data point in predictive model training. The availability of multiple close analogs (benzamide, sulfonamide, indole-2-carboxamide variants) with differing TPSA, HBA counts, and linker lengths further supports its value as a reference compound for physicochemical property benchmarking in computational libraries.

Chemical Biology Probe Development: Target ID and Selectivity Profiling

The presence of both a pyrazole (metal-coordinating, H-bond accepting) and a thiophene (π-stacking, hydrophobic) moiety, combined with a synthetically tractable amide linkage, provides multiple potential derivatization handles for affinity probe or PROTAC linker attachment [1]. Compared to sulfonamide analogs (CAS 2034493-58-6) that add polar surface area, the target compound's lower TPSA and HBA count may yield superior cell permeability for the final probe molecule. This makes it a strategically preferred core scaffold for chemical biology applications requiring intracellular target engagement, subject to confirmation of primary target binding potency through direct biochemical assays.

Quote Request

Request a Quote for N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-phenylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.